molecular formula C11H6Cl2FN3O2 B15245755 4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid

Katalognummer: B15245755
Molekulargewicht: 302.09 g/mol
InChI-Schlüssel: QSWCXTGEYWBHEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of amino, chloro, and fluoro substituents on the bipyridine ring system, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like bipyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-5,6’-dichloro-3-fluoro-[2,3’-bipyridine]-6-carboxylic acid is unique due to its specific substitution pattern on the bipyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like fluroxypyr and picloram, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H6Cl2FN3O2

Molekulargewicht

302.09 g/mol

IUPAC-Name

4-amino-3-chloro-6-(6-chloropyridin-3-yl)-5-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C11H6Cl2FN3O2/c12-5-2-1-4(3-16-5)9-7(14)8(15)6(13)10(17-9)11(18)19/h1-3H,(H2,15,17)(H,18,19)

InChI-Schlüssel

QSWCXTGEYWBHEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.